molecular formula C19H22N2 B5216718 2-[3-(3,5-DIMETHYLPHENYL)-2-METHYLPROPYL]-1H-1,3-BENZODIAZOLE

2-[3-(3,5-DIMETHYLPHENYL)-2-METHYLPROPYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5216718
M. Wt: 278.4 g/mol
InChI Key: JOLKNSONKNVZLN-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylphenyl)-2-Methylpropyl]-1H-1,3-Benzodiazole is a substituted benzodiazole derivative characterized by a benzodiazole core fused with a 3,5-dimethylphenyl group and a branched alkyl chain. Key analytical techniques for structural confirmation—such as NMR, IR, and X-ray crystallography—are standard for such compounds, as demonstrated in the characterization of structurally related amides and imidazole-triazole hybrids .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-13-8-14(2)10-16(9-13)11-15(3)12-19-20-17-6-4-5-7-18(17)21-19/h4-10,15H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLKNSONKNVZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)CC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenylamine with a suitable aldehyde or ketone, followed by cyclization with a nitrogen source, can yield the desired benzodiazole structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole compounds with various functional groups.

Scientific Research Applications

Anticancer Activity

Benzodiazole derivatives have shown significant promise in cancer therapy. The structural similarities between benzodiazoles and naturally occurring purine nucleotides facilitate their interaction with biological targets involved in cancer proliferation.

  • Mechanisms of Action :
    • Topoisomerase Inhibition : Compounds like 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole may inhibit topoisomerases, enzymes crucial for DNA replication and transcription.
    • Apoptosis Induction : Studies indicate that certain benzodiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.

Case Study : A study on related benzodiazole compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells. The compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Benzodiazoles have also been investigated for their antimicrobial effects against a range of pathogens. The mechanism often involves interference with bacterial DNA synthesis or function.

  • Broad-Spectrum Activity : Research has shown that benzodiazole derivatives can exhibit antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents.

Case Study : A study on benzothiazole derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar structures could yield effective antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazoles are attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

  • Potential Uses : These compounds may be developed into therapeutic agents for conditions characterized by chronic inflammation.

Data Tables

Application AreaMechanism of ActionNotable Findings
AnticancerTopoisomerase inhibition, apoptosis inductionIC50 values < 1 µM in A549 cells
AntimicrobialDNA synthesis interferenceEffective against S. aureus and E. coli
Anti-inflammatoryCytokine modulationPotential therapeutic use in chronic inflammatory diseases

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A comparative analysis of 2-[3-(3,5-Dimethylphenyl)-2-Methylpropyl]-1H-1,3-Benzodiazole with related compounds highlights distinctions in substituent placement, steric effects, and electronic properties. Below is a summary of key comparisons:

Compound Core Structure Substituents Synthetic Route Key Applications/Findings
Target Compound 1H-1,3-Benzodiazole 3,5-Dimethylphenyl, branched alkyl chain Likely multi-step condensation Not explicitly reported (hypothetical)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, hydroxyl-alkyl chain Acylation of 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal catalysis
[3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-triazole Imidazole-triazole hybrid Diphenyl, substituents at C2 One-pot condensation with benzil Antimicrobial/antioxidant screening

Key Observations:

  • Synthetic Complexity : The target compound’s branched alkyl and aryl substituents likely require regioselective functionalization, contrasting with the straightforward acylation used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Electronic Effects : The electron-donating methyl groups on the 3,5-dimethylphenyl moiety may enhance the benzodiazole core’s stability compared to electron-withdrawing substituents in imidazole-triazole hybrids .

Computational Insights

For example:

  • AutoDock Vina’s improved scoring function and multithreading capabilities enable rapid virtual screening of benzodiazole derivatives for drug discovery .
  • Flexible receptor modeling in AutoDock4 could assess how the target compound’s substituents influence interactions with biological targets, such as enzymes or receptors .

Biological Activity

The compound 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula: C16H20N2
  • Molecular Weight: 252.35 g/mol
  • SMILES Notation: CC(C)Cc1c(n2c(c1)cccc2)C(C)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that benzodiazole derivatives exhibit significant antitumor properties. A study evaluating similar compounds demonstrated that they could inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The IC50 values for some derivatives were found to be as low as 6.26 μM, indicating potent activity against tumor cells .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Activity Type
Compound 5A5496.26Antitumor
Compound 6HCC8276.48Antitumor
Compound 9NCI-H35816.00Antitumor

Antimicrobial Activity

In addition to its antitumor properties, benzodiazole derivatives have shown antimicrobial activity against various pathogens. A study reported that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .

Table 2: Antimicrobial Activity

Compound IDPathogenMIC (μg/mL)Activity Type
Compound AStaphylococcus aureus15Antimicrobial
Compound BEscherichia coli20Antimicrobial

The mechanism by which benzodiazole compounds exert their biological effects often involves interaction with DNA. Studies suggest that these compounds can bind to the minor groove of DNA, influencing cellular processes such as proliferation and apoptosis . This binding affinity is crucial for their antitumor efficacy.

Case Studies

  • Case Study on Lung Cancer Treatment :
    A recent study focused on a series of benzodiazole derivatives similar to the compound . The findings revealed that these compounds could effectively reduce tumor size in xenograft models of lung cancer when administered at specific dosages .
  • Antimicrobial Efficacy Against Resistant Strains :
    Another study evaluated the antimicrobial potential of benzodiazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .

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